molecular formula C16H13FN4O4 B2480353 N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421466-88-7

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2480353
CAS No.: 1421466-88-7
M. Wt: 344.302
InChI Key: QZTIOTZWRPOYEC-UHFFFAOYSA-N
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Description

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pre-clinical research. This molecule is constructed from a 5-methylisoxazole-3-carboxamide moiety linked to a 2-fluorobenzyl-substituted oxazole carboxamide. The 5-methylisoxazole-3-carboxamide scaffold is a recognized molecular platform in drug discovery, noted for its potential to be metabolized through pathways different from its 4-carboxamide isomer, which may influence its toxicological and pharmacological profile . The integration of the oxazole ring, another privileged structure in bioactive molecules, further enhances its potential as a core structure for developing enzyme inhibitors . This compound is provided as a high-purity material to support early-stage research and screening efforts. It is intended for use as a reference standard or a building block in the design and synthesis of novel bioactive molecules. Potential research applications include, but are not limited to, investigating its activity against various enzyme targets, exploring its anti-inflammatory or anti-proliferative properties, and studying its metabolic stability. Researchers can utilize this compound to develop new chemical probes or optimize lead compounds for various therapeutic areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. CAS Number: Not specified in current literature. Molecular Formula: Information to be confirmed. Storage: Sealed in a dry container, store in a freezer at -20°C or as per your specific laboratory protocols.

Properties

IUPAC Name

N-[4-[(2-fluorophenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4/c1-9-6-12(21-25-9)15(23)20-16-19-13(8-24-16)14(22)18-7-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTIOTZWRPOYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and an appropriate nucleophile. The oxazole and isoxazole rings are often synthesized via cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzyl derivatives, oxazole-containing molecules, and isoxazole-based compounds. Examples include:

  • 2-fluorobenzylamine
  • 4-methyl-5-isoxazolecarboxylic acid
  • Oxazol-2-yl carbamates

Uniqueness

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems

Biological Activity

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C₁₈H₁₈FN₃O₃
  • Molecular Weight : 345.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of fluorine in the benzyl group and the isoxazole ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

This compound exhibits several mechanisms of action, primarily targeting specific enzymes and receptors involved in disease pathways:

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit certain protein kinases implicated in cancer progression, similar to other isoxazole derivatives that have shown activity against FLT3 and other kinases .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of COX enzymes and modulation of pro-inflammatory cytokines, as seen in related studies .

Table 1: Biological Activity Overview

Activity TypeTargetIC50 Value (nM)Reference
Kinase InhibitionFLT3106
Kinase InhibitionFLT3-ITD301
Anti-inflammatoryCOX-282.5% inhibition
Cytokine ModulationIL-1β89.5% inhibition

Case Studies

  • FLT3 Inhibition in Acute Myeloid Leukemia (AML) :
    A study demonstrated that derivatives similar to this compound effectively inhibited FLT3 mutations associated with AML. The compound showed selectivity over other kinases, which is crucial for minimizing side effects in cancer therapy .
  • Anti-inflammatory Effects :
    In a model of acute inflammation, compounds with similar structural motifs were shown to significantly reduce paw edema and lower levels of inflammatory markers such as COX-2 and IL-1β. This suggests that this compound may share these beneficial properties .

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